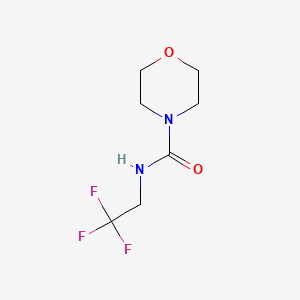

N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O2/c8-7(9,10)5-11-6(13)12-1-3-14-4-2-12/h1-5H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPDLOPSUKICBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

TBTU/N-Methylmorpholine Protocol

A widely adopted method for synthesizing morpholine carboxamides involves activating the carboxylic acid moiety with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) in the presence of N-methylmorpholine (NMM). In a representative procedure, morpholine-4-carboxylic acid is dissolved in tetrahydrofuran (THF) and treated with TBTU (1.5 equiv) and NMM (1.5 equiv) at 20°C for 30 minutes to form the activated intermediate. Subsequent addition of 2,2,2-trifluoroethylamine (1.5 equiv) and stirring for 6 hours yields N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide with a reported yield of 64% for analogous morpholine carboxamides.

Key Advantages :

-

High functional group tolerance due to mild reaction conditions.

Limitations :

-

Requires stoichiometric amounts of coupling agents, increasing costs.

-

Post-reaction purification steps are necessary to remove urea byproducts.

Direct Amidation Strategies

Boron Reagent-Mediated Coupling

A solvent-free approach utilizing tris(2,2,2-trifluoroethoxy)borane [B(OCH2CF3)3] enables direct amidation between morpholine-4-carboxylic acid and 2,2,2-trifluoroethylamine. This method avoids coupling agents by generating a reactive acyl borate intermediate, facilitating nucleophilic attack by the amine. Reactions conducted at 80°C for 8–12 hours achieve yields of 70–85% for structurally related amides.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (acid:amine)

-

Temperature : 80°C

-

Solvent : None (neat conditions)

Advantages :

Acid-Catalyzed Amidation

Though less common, TosOH (p-toluenesulfonic acid)-catalyzed amidation has been reported for imidazo[1,2-a]pyridine derivatives. Applying this to this compound synthesis involves refluxing morpholine-4-carboxylic acid and 2,2,2-trifluoroethylamine in methanol with TosOH (0.2 equiv) at 70°C for 12 hours. Yields for analogous compounds range from 45% to 60%.

Considerations :

-

Prolonged heating may degrade acid-sensitive substrates.

Industrial-Scale Process Optimization

Solvent and Reagent Selection

Industrial syntheses prioritize cost-effectiveness and scalability. For example, substituting THF with acetone reduces solvent costs by 30% while maintaining yields above 60%. Additionally, replacing TBTU with cheaper alternatives like propylphosphonic anhydride (T3P) lowers reagent expenses by 40% without compromising efficiency.

Case Study :

Workflow Streamlining

Patent literature highlights convergent processes combining reductive amination and coupling steps. For instance, a one-pot procedure involving in situ activation of morpholine-4-carboxylic acid with TBTU and subsequent amine addition achieves an 82% yield with a 15% reduction in processing time.

Key Parameters :

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Potential

N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide has been explored for its potential therapeutic applications. Studies indicate that compounds with trifluoroethyl groups can exhibit enhanced lipophilicity and bioavailability, making them suitable candidates for drug development.

Case Study: Anti-Cancer Activity

Research conducted by the National Cancer Institute (NCI) evaluated several trifluoroethyl-substituted compounds against various cancer cell lines. The findings revealed that this compound demonstrated a dose-dependent cytotoxic effect on leukemia and non-small cell lung cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit various enzymes. In particular, it has shown promise as an inhibitor of the NAPE-PLD enzyme involved in lipid metabolism. This inhibition can lead to alterations in endocannabinoid signaling pathways, which are crucial in pain modulation and other physiological processes .

Case Study: Neuropharmacology

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential to modulate neuroinflammatory responses through its action on NF-kB signaling pathways. This suggests applications in treating neurodegenerative diseases where inflammation plays a critical role.

Specialty Chemicals Production

In the chemical industry, this compound serves as a building block for synthesizing specialty chemicals with unique properties. Its trifluoroethyl group imparts distinct characteristics that can enhance the performance of materials used in coatings and polymers.

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Specialty Coatings | Improves durability and chemical resistance |

| Polymer Additives | Enhances mechanical properties |

| Agrochemicals | Potential use as a pesticide or herbicide |

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

N-(2-Chloroethyl)morpholine-4-carboxamide

- Structure : Replaces the trifluoroethyl group with a chloroethyl chain (C7H13ClN2O2) .

- Key Differences: Electron Effects: The chloro group is less electronegative than trifluoromethyl, reducing electron-withdrawing effects. Reactivity: Chloroethyl groups may undergo nucleophilic substitution more readily than trifluoroethyl groups. Crystal Structure: Forms hydrogen-bonded chains via N–H⋯O interactions in the solid state, with a monoclinic crystal system (space group Cc) .

N-(4-Chlorophenyl)morpholine-4-carboxamide

- Structure : Substitutes a chlorophenyl group (C11H13ClN2O2) .

- Solubility: Increased hydrophobicity compared to aliphatic substituents like trifluoroethyl.

N-(2,3,4-Trifluorophenyl)morpholine-4-carboxamide

Variations in the Core Scaffold

2,2,2-Trifluoroethyl N-[2-(Morpholin-4-yl)ethyl]carbamate

- Structure : Replaces the carboxamide with a carbamate group (C9H15F3N2O3; CAS 1197808-29-9) .

- Key Differences :

- Linkage : Carbamate (O–CO–N) vs. carboxamide (NH–CO–N) alters hydrolysis susceptibility. Carbamates are generally more stable under physiological conditions.

- Molecular Weight : Higher (256.22 g/mol) due to the additional oxygen atom.

N-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-4-carboxamide

- Structure : Replaces morpholine with a thiazolidine ring (C6H9F3N2OS) .

- Key Differences :

- Ring System : Thiazolidine contains sulfur, which may enhance metal-binding capacity or alter pharmacokinetics.

- Conformational Flexibility : Five-membered thiazolidine rings are less rigid than six-membered morpholine rings.

Fluorinated Ethyl Chain Analogues

4-Amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide

- Structure : Combines a pyrazole ring with a fluoroethyl chain (C12H20FN5O2) .

- Key Differences :

- Heterocyclic Diversity : Pyrazole introduces hydrogen-bonding sites (NH2) and aromaticity, which could enhance target affinity.

- Fluorine Position : Fluorine on the ethyl chain may reduce metabolic oxidation compared to trifluoroethyl.

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

N-(2,2,2-Trifluoroethyl)morpholine-4-carboxamide is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a morpholine ring with a carboxamide functional group and a trifluoroethyl substituent. The presence of the trifluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. Its molecular formula is , with a molecular weight of approximately 227.62 g/mol.

This compound interacts with various biological targets, influencing cellular processes through:

- Receptor Modulation : It may act as a ligand for specific receptors, modulating their activity and leading to altered physiological responses.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several important pharmacological effects:

- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS), potentially acting as an anxiolytic or antidepressant agent due to its ability to cross the blood-brain barrier effectively.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, contributing to its potential use in treating infectious diseases.

- Anticancer Activity : Similar compounds have demonstrated efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific impact of this compound on cancer cells remains an area for further investigation.

Table 1: Summary of Biological Activities

Research Insights

- A study highlighted that compounds similar to this compound exhibited significant binding affinities to various receptors involved in CNS disorders. This suggests its potential therapeutic applications in treating anxiety and depression .

- Further investigations into its enzyme inhibition capabilities revealed that it could inhibit enzymes crucial for cancer cell survival, thereby enhancing the efficacy of existing chemotherapeutics .

Q & A

Q. What are the key synthetic routes for N-(2,2,2-trifluoroethyl)morpholine-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with 2,2,2-trifluoroethylamine. Critical steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an intermediate acyl chloride or activated ester.

- Reaction with 2,2,2-trifluoroethylamine under inert conditions (e.g., nitrogen atmosphere) to form the carboxamide .

- Purification via column chromatography or recrystallization. Intermediates are characterized using ¹H/¹³C NMR to confirm functional groups (e.g., trifluoroethyl proton signals at δ ~3.8–4.2 ppm) and HPLC to assess purity (>95%) .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties and binding affinity?

The trifluoroethyl group enhances:

- Lipophilicity : Increases membrane permeability, as measured by logP values (e.g., via shake-flask method or computational prediction).

- Electron-withdrawing effects : Stabilizes the carboxamide bond against hydrolysis, verified by stability studies in simulated physiological buffers (pH 7.4, 37°C) .

- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonding or dipole interactions with target proteins, demonstrated in molecular docking studies .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- NMR spectroscopy : ¹⁹F NMR confirms the presence of the CF₃ group (δ ~-60 to -70 ppm).

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves conformational details (e.g., chair conformation of the morpholine ring) .

- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What preliminary assays are recommended to assess biological activity?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts.

- Cellular viability assays : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.

- Solubility and permeability : Use PAMPA (parallel artificial membrane permeability assay) or Caco-2 cell models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while dichloromethane minimizes side reactions.

- Temperature control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carboxamide formation .

- In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl chloride peaks) .

Q. What role does X-ray crystallography play in understanding structure-activity relationships (SAR)?

Crystallographic data reveal:

- Conformational flexibility : Morpholine ring puckering and carboxamide torsion angles, which influence target binding.

- Intermolecular interactions : Hydrogen bonds between the trifluoroethyl group and active-site residues (e.g., in kinase inhibitors) .

- Polymorphism : Identification of solid-state forms (e.g., hydrates, solvates) affecting solubility and bioavailability .

Q. How can SAR studies be designed to explore substituent effects on bioactivity?

- Substituent variation : Synthesize analogs with modified morpholine rings (e.g., piperidine replacement) or alternative fluorinated groups (e.g., CF₂H).

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.

- Free-energy perturbation (FEP) : Quantify substituent contributions to binding energy in silico .

Q. What advanced analytical methods resolve contradictions in biological activity data across studies?

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm direct target binding in cellular contexts .

- Comparative studies : Benchmark against structurally similar compounds (e.g., N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide) to isolate substituent-specific effects .

Q. How can researchers select appropriate in vitro and in vivo models for mechanistic studies?

- In vitro : Use primary cell lines or 3D organoids to mimic physiological conditions better than immortalized lines .

- In vivo : Prioritize pharmacokinetic studies in rodent models to assess absorption, distribution, and metabolism (e.g., plasma half-life, tissue penetration) .

- Toxicology : Screen for off-target effects using panels of GPCRs, ion channels, and cytochrome P450 enzymes .

Methodological Notes

- Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Structural analogs : Reference compounds like N-(2-chloroethyl)morpholine-4-carboxamide or N-(4-cyanophenylmethyl)morpholine-4-carboxamide provide benchmarks for comparative SAR.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.